OCRL-1 protein
説明
特性
CAS番号 |
147883-08-7 |
|---|---|
分子式 |
C35H50N8O8 |
同義語 |
OCRL-1 protein |
製品の起源 |
United States |
科学的研究の応用
Structural and Functional Insights
OCRL-1 is an inositol polyphosphate 5-phosphatase that interacts with multiple Rab GTPases, which are essential for membrane trafficking. The protein consists of several domains: a pleckstrin homology domain, an inositol-5-phosphatase domain, an ASPM-SPD-2-Hydin domain, and a RhoGAP-like domain. These structural features facilitate its interaction with various cellular components, including clathrin and junctional proteins in epithelial cells .
Table 1: Structural Domains of OCRL-1
| Domain | Function |
|---|---|
| Pleckstrin Homology Domain | Membrane localization and binding to phosphoinositides |
| Inositol-5-Phosphatase Domain | Hydrolysis of phosphoinositides |
| ASPM-SPD-2-Hydin Domain | Interaction with Rab proteins |
| RhoGAP-like Domain | Potential regulation of Rho GTPases |
Role in Cellular Processes
OCRL-1 is involved in several key cellular processes:
- Membrane Trafficking : OCRL-1 regulates endosomal dynamics and interacts with clathrin-coated pits, influencing the recycling of membrane proteins .
- Epithelial Cell Maturation : Studies demonstrate that depletion of OCRL-1 impairs the maturation of polarized epithelial cells, affecting their ability to form proper junctions and lumens .
- Phagocytosis : The protein is crucial for the closure of phagosomes during phagocytosis by removing phosphoinositides that regulate actin dynamics .
Case Studies and Experimental Findings
Case Study 1: Role in Lowe Syndrome
Research has shown that mutations in the OCRL gene lead to Lowe syndrome. The loss of OCRL-1 function disrupts normal cellular processes, contributing to the symptoms observed in affected individuals. For instance, studies using animal models have elucidated how the absence of OCRL-1 affects renal function and neuronal development .
Case Study 2: Epithelial Cell Behavior
In a study involving Madin-Darby Canine Kidney (MDCK) cells, researchers found that silencing OCRL-1 resulted in larger cell areas and reduced proliferation rates. This indicates that OCRL-1 is vital for maintaining normal cell shape and density during epithelial maturation .
Case Study 3: Interaction with Pathogens
OCRL-1 has been implicated in the infection process of certain pathogens. For example, it plays a role during the phagocytosis of Yersinia pseudotuberculosis and Listeria monocytogenes, where it helps remodel actin structures necessary for pathogen entry into host cells .
Therapeutic Implications
Understanding the function of OCRL-1 opens avenues for therapeutic interventions. Potential strategies include:
- Gene Therapy : Restoring normal OCRL gene function may alleviate symptoms associated with Lowe syndrome.
- Targeting Membrane Dynamics : Modulating OCRL-1 activity could enhance phagocytic efficiency against bacterial infections.
準備方法
Bacterial Expression and Vector Construction
Recombinant OCRL-1 is commonly expressed in Escherichia coli due to its scalability and cost-effectiveness. Full-length OCRL-1 (isoform b, NP_001578) and truncated variants are cloned into pET or pGEX vectors for expression with affinity tags such as glutathione S-transferase (GST) or hexahistidine (6xHis). For instance, the Rab-binding domain (RBD; residues 540–893) was subcloned into pGEX-4T-2 to produce GST-tagged OCRL-1 fragments. The use of NusA fusion tags (e.g., for Rab8) enhances solubility of GTPase partners during co-expression.
Yeast Two-Hybrid Screening
Yeast two-hybrid systems are employed to map protein-protein interactions, such as OCRL-1 binding to Rab GTPases. Constructs encoding OCRL-1 fragments (e.g., residues 540–726) are ligated into pGBKT7, while Rab GTPases (e.g., Rab5Q79L, Rab6Q72L) are cloned into pGADT7. Cotransformation into AH109 yeast cells enables selection on adenine-/leucine-/tryptophan-deficient media, confirming interaction via growth on high-stringency plates.
Purification and Characterization of OCRL-1
Affinity Chromatography
OCRL-1 is purified using nickel-nitrilotriacetic acid (Ni-NTA) or glutathione-Sepharose chromatography. For example, GST-tagged OCRL-1 (residues 539–901) expressed in BL21(DE3) E. coli is lysed in 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM dithiothreitol (DTT), followed by affinity capture and thrombin cleavage to remove tags. Size-exclusion chromatography (Superdex 200) further resolves monomeric OCRL-1, achieving >95% purity as verified by SDS-PAGE and Coomassie staining.
Limited Proteolysis for Domain Mapping
Limited tryptic digestion identifies functional domains. Incubation of OCRL-1 (5 μg) with trypsin (125 ng) at 30°C for 30 minutes generates a ~57 kDa fragment (residues 200–700), which retains Rab-binding activity. Western blotting with domain-specific antibodies (e.g., CRAE for residues 616–631) confirms fragment composition.
Mutagenesis and Functional Analysis
Error-Prone PCR and Rab-Binding Mutants
Random mutagenesis of the OCRL-1 linker region (residues 540–726) using GeneMorph II polymerase introduces point mutations (e.g., S555E, G664D). Yeast two-hybrid screening against Rab6Q72L identifies binding-deficient mutants, which exhibit cytoplasmic mislocalization in HeLa cells compared to wild-type OCRL-1.
Kinetic Analysis of Rab-OCRL-1 Interactions
Surface plasmon resonance (SPR) and fluorescence polarization quantify Rab-binding kinetics. For OCRL-1 539–901, association rate constants (k<sub>on</sub>) for Rab1b, Rab5a, and Rab8a are 7.0 × 10<sup>6</sup>, 1.05 × 10<sup>7</sup>, and 1.5 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>, respectively. Dissociation constants (K<sub>D</sub>) derived from k<sub>off</sub>/k<sub>on</sub> ratios range from 50 nM (Rab8a) to 220 nM (Rab1b).
Enzymatic Activity Assays
Phosphatase Activity Measurement
OCRL-1’s 5-phosphatase activity is assayed using phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P<sub>2</sub>]-embedded liposomes. Reactions containing 100 μM PtdIns(4,5)P<sub>2</sub> and 50 nM OCRL-1 are quenched with chloroform/methanol, and products (PtdIns4P) are resolved by thin-layer chromatography. Rab5Q79L and Rab6Q72L stimulate activity by 1.5- and 2-fold, respectively, while Rab-binding mutants (e.g., G664D) show no enhancement.
Coupled Spectrophotometric Assays
A continuous assay monitors inorganic phosphate release using purine nucleoside phosphorylase. OCRL-1 (10 nM) hydrolyzes 100 μM PtdIns(4,5)P<sub>2</sub> with a k<sub>cat</sub> of 4.2 s<sup>−1</sup> and K<sub>m</sub> of 40 μM.
Cellular Localization Studies
Q & A
Q. What experimental methods are used to determine OCRL-1’s enzymatic activity in cellular models?
OCRL-1’s inositol 5-phosphatase activity is typically measured via in vitro phosphatase assays using substrates like phosphatidylinositol 4,5-bisphosphate (PIP2) or phosphatidylinositol 3,4,5-trisphosphate (PIP3). Researchers employ cell lysates from patient-derived fibroblasts (e.g., Lowe syndrome or Dent-2 disease) and quantify residual phosphatase activity using thin-layer chromatography or malachite green assays . Western blotting with anti-OCRL-1 antibodies (e.g., C-terminal specific antibodies) is used to confirm protein expression levels .
Q. How do researchers validate OCRL-1 mutations in Lowe syndrome patients?
Mutations are validated through a combination of:
- RT-PCR and sequencing : Amplifying OCRL transcripts from patient RNA to identify splice-site or nonsense mutations .
- Immunohistochemistry : Detecting OCRL-1 protein levels in tissues (e.g., kidney biopsies) compared to controls .
- Functional assays : Measuring PIP2 hydrolysis activity in cultured fibroblasts to confirm loss-of-function .
Q. What cellular models are optimal for studying OCRL-1 dysfunction?
Patient-derived fibroblasts are widely used due to their accessibility and relevance to renal and neurological phenotypes. For mechanistic studies, CRISPR-Cas9-edited cell lines (e.g., HEK293 or HeLa cells) with OCRL knockouts or pathogenic mutations (e.g., c.2257-2A>T) allow controlled analysis of endosomal trafficking defects .
Advanced Research Questions
Q. How can phenotypic variability in OCRL-1-related disorders (Lowe syndrome vs. Dent-2 disease) be resolved despite overlapping mutations?
Phenotypic variability may stem from:
- Residual OCRL-1 activity : Some mutations (e.g., missense variants) retain partial phosphatase activity, as shown by PIP2 hydrolysis assays in fibroblasts .
- Compensatory mechanisms : INPP5B, a paralog of OCRL-1, may mitigate endosomal defects in Dent-2 disease but not Lowe syndrome. Co-silencing INPP5B and OCRL-1 in cell models exacerbates phenotypes .
- Tissue-specific expression : OCRL-1 is absent in hematopoietic cells, which may explain spared immune function in patients .
Q. What strategies address contradictory data on OCRL-1’s role in actin cytoskeleton remodeling?
Discrepancies arise from differences in experimental systems (e.g., in vitro vs. in vivo models). To resolve this:
- Use live-cell imaging with actin-GFP reporters in OCRL-depleted cells to track cytoskeletal dynamics in real-time .
- Compare knockout vs. patient-derived cells : Patient fibroblasts often retain residual OCRL-1, whereas CRISPR knockouts provide a null background .
- Analyze Rab GTPase interactions : OCRL-1 binds Rab1 and Rho GTPases; co-immunoprecipitation (Co-IP) assays can map these interactions .
Q. How can OCRL-1’s structural domains inform drug discovery for Lowe syndrome?
OCRL-1’s catalytic 5-phosphatase domain (residues 1–540) and RhoGAP-like domain (residues 541–901) are critical for function. Approaches include:
- Crystallography : Solving structures of OCRL-1 bound to PIP2 or Rab GTPases to identify druggable pockets .
- High-throughput screening : Testing small molecules that restore phosphatase activity in patient fibroblasts .
- Gene therapy : Delivering functional OCRL-1 via AAV vectors in in vivo models, though challenges remain in targeting renal and ocular tissues .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing OCRL-1 activity data across heterogeneous patient cohorts?
- Use non-parametric tests (e.g., Mann-Whitney U) for skewed datasets, common in rare disease studies with small sample sizes .
- Apply multivariate regression to account for covariates like age, mutation type, and residual enzyme activity .
- Validate findings via bootstrap resampling to assess robustness in underpowered cohorts .
Q. How can researchers ensure reproducibility in OCRL-1 functional studies?
- Standardize protocols : Use the same antibody lots (e.g., Proteintech’s anti-OCRL-1) and substrate concentrations across labs .
- Include positive/negative controls : Wild-type fibroblasts and OCRL-knockout cells are essential for activity assays .
- Deposit raw data : Share immunofluorescence images, blot densitometry, and activity measurements in repositories like Zenodo or Figshare .
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